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Executive Summary
G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has

emerged as a critical signaling hub in the pathophysiology of diabetic complications. Under

hyperglycemic and hypoxic conditions characteristic of diabetes, extracellular succinate levels

rise, leading to the activation of GPR91. This initiates a cascade of downstream signaling

events that contribute to the pathogenesis of diabetic nephropathy, retinopathy, and potentially

cardiomyopathy and neuropathy. This technical guide provides an in-depth overview of the role

of GPR91 in these complications, presenting key quantitative data, detailed experimental

protocols, and visualizations of the underlying signaling pathways to support further research

and drug development in this area.

The Succinate-GPR91 Axis in Diabetes
Under normal physiological conditions, succinate is an intermediate of the mitochondrial

tricarboxylic acid (TCA) cycle. However, in the context of diabetes, metabolic dysregulation

leads to the accumulation and release of succinate into the extracellular space.[1] This

extracellular succinate acts as a signaling molecule by binding to and activating GPR91, a G

protein-coupled receptor.[2] This activation triggers various downstream pathways that are

implicated in the progression of diabetic microvascular complications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10771200?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/20861827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5723215/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPR91 in Diabetic Nephropathy
Diabetic nephropathy is a leading cause of end-stage renal disease.[3] A key pathological

feature is the overactivation of the renin-angiotensin system (RAS).[3] The succinate-GPR91

axis has been identified as a direct link between high glucose levels and renin release.[4] In the

diabetic kidney, elevated glucose leads to increased succinate production, which then activates

GPR91 on juxtaglomerular apparatus cells, stimulating renin and prorenin release.

Quantitative Data: GPR91 in Diabetic Nephropathy
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Parameter Condition Model
Fold Change /
Concentration

Reference

Succinate

Concentration

Non-diabetic

Kidney Tissue
Mouse 10 ± 0.2 µM

Diabetic Kidney

Tissue (STZ)
Mouse 616 ± 62 µM

Non-diabetic

Urine
Mouse 26 ± 7.0 µM

Diabetic Urine

(STZ)
Mouse 168 ± 45 µM

Healthy Control

Urine
Human -

Diabetic Kidney

Disease Urine
Human

Higher vs.

Control & Non-

DKD

Renin Content

Diabetic (STZ)

GPR91+/+ vs.

Control

Mouse Kidney
~3.5-fold

increase

Diabetic (STZ)

GPR91-/- vs.

Diabetic

GPR91+/+

Mouse Kidney
Significantly

reduced

Prorenin Content

Diabetic (STZ)

GPR91+/+ vs.

Control

Mouse Kidney &

Plasma
>20-fold increase

Diabetic (STZ)

GPR91-/- vs.

Diabetic

GPR91+/+

Mouse Kidney &

Plasma

Significantly

blunted increase

p-p38, COX-2,

Renin

Diabetic

GPR91+/+ vs.

Mouse Kidney

Cortex

~3-fold, ~2-fold,

~3-fold increase
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Control respectively

Diabetic

GPR91-/- vs.

Diabetic

GPR91+/+

Mouse Kidney

Cortex

Significantly

reduced increase

Signaling Pathway in Diabetic Nephropathy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Glucose Succinate

GPR91
(SUCNR1)

Activates

PLCβ

Activates

IP3

DAG

Ca²⁺ Release
(from ER)

PKC

p38 MAPK

Activates

COX-2

↑ Expression

PGE2

↑ Production

↑ Renin/Prorenin Release

Click to download full resolution via product page

Caption: GPR91 signaling in diabetic nephropathy.
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GPR91 in Diabetic Retinopathy
In diabetic retinopathy, retinal hypoxia and ischemia lead to increased succinate levels in the

vitreous humor. GPR91 is predominantly expressed in retinal ganglion cells. Its activation by

succinate triggers pro-angiogenic signaling, primarily through the upregulation of Vascular

Endothelial Growth Factor (VEGF), a key driver of the pathological neovascularization

characteristic of proliferative diabetic retinopathy.

Quantitative Data: GPR91 in Diabetic Retinopathy
Parameter Condition Model/Source

Fold Change /
Concentration

Reference

Vitreous

Succinate

Epiretinal

Membrane

(Control)

Human Vitreous 1.27 µM

Proliferative

Diabetic

Retinopathy

(PDR)

Human Vitreous 2.20 µM (overall)

Active PDR Human Vitreous 3.32 µM

Quiescent PDR Human Vitreous 1.02 µM

Vitreous VEGF Active PDR Human Vitreous 1696 pg/mL

Quiescent PDR Human Vitreous 110 pg/mL

VEGF mRNA

Expression

GPR91 shRNA

vs. Control

STZ-induced

Diabetic Rat

Retina

~25% reduction

VEGF Protein

Expression

GPR91 shRNA

vs. Control

STZ-induced

Diabetic Rat

Retina

~75% reduction

Signaling Pathway in Diabetic Retinopathy
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Caption: GPR91 signaling in diabetic retinopathy.
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GPR91 in Diabetic Cardiomyopathy and Neuropathy
The role of GPR91 in diabetic cardiomyopathy and neuropathy is an emerging area of

research. In the context of cardiac hypertrophy, succinate has been shown to induce

cardiomyocyte hypertrophy through GPR91 activation. Given that diabetes is a major risk factor

for heart failure, targeting this pathway could be a novel therapeutic strategy. For diabetic

neuropathy, while GPR91 has been implicated in the pathogenesis, the detailed mechanisms

and quantitative data are still being elucidated.

Quantitative Data: GPR91 in Cardiomyopathy
Parameter Condition Model Fold Change Reference

ANP, BNP,

MYH7

Expression

Succinate-

treated vs.

Control

Wild-type Mouse

Cardiomyocytes

~2.3-fold

increase

Succinate-

treated GPR91-/-

vs. Succinate-

treated WT

Mouse

Cardiomyocytes

Expression

increase

abolished

Cellular Area

Succinate-

treated vs.

Control

Cardiomyocytes
~1.5-fold

increase

Succinate-

treated with

GPR91 siRNA

vs. Succinate-

treated

Cardiomyocytes
Hypertrophy

prevented

Experimental Protocols
GPR91 Silencing using shRNA Lentiviral Particles
This protocol is adapted for the transduction of retinal ganglion cells (RGC-5) as described in

studies investigating diabetic retinopathy.

Workflow:
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Caption: Workflow for GPR91 shRNA knockdown.

Detailed Steps:

Cell Plating (Day 1): Plate RGC-5 cells in a 12-well plate at a density that will result in

approximately 50% confluency on the day of infection. Incubate overnight.

Transduction (Day 2):

Prepare complete medium containing Polybrene at a final concentration of 5 µg/ml.

Remove the old medium from the cells and replace it with the Polybrene-containing

medium.

Thaw the GPR91-targeting and control shRNA lentiviral particles at room temperature.

Add the desired amount of viral particles to the cells. It is recommended to test a range of

multiplicities of infection (MOI).

Gently swirl the plate and incubate overnight.

Medium Change (Day 3): Remove the medium containing the viral particles and Polybrene

and replace it with fresh complete medium.

Selection of Stable Clones (Day 4 onwards):

After 24-48 hours, split the cells at a 1:3 to 1:5 ratio into a new plate containing complete

medium with puromycin for selection. The optimal puromycin concentration should be

determined by a titration curve for RGC-5 cells (typically 2-10 µg/ml).

Replace the selection medium every 3-4 days until resistant colonies are formed.
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Isolate and expand individual clones.

Verification of Knockdown: Confirm the reduction in GPR91 expression in the stable clones

using RT-qPCR and Western blotting.

Western Blot for Phosphorylated ERK1/2
This protocol is a general guideline for detecting the activation of the MAPK pathway

downstream of GPR91.

Detailed Steps:

Cell Lysis: After stimulation (e.g., with succinate), wash cells with ice-cold PBS and lyse them

in a solubilizing buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Load equal amounts of protein (25-50 µg) onto an SDS-polyacrylamide gel and

separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of

the p-ERK1/2 antibodies and re-probed with an antibody for total ERK1/2.
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Calcium Flux Assay
This protocol measures changes in intracellular calcium upon GPR91 activation, which is

typically coupled to Gq proteins.

Detailed Steps:

Cell Preparation: Plate cells expressing GPR91 in a 96-well plate.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or

Fura-2 AM) and Pluronic F-127 to aid in dye solubilization.

Remove the culture medium and add the dye loading solution to the cells.

Incubate for 30-60 minutes at 37°C in the dark.

Assay:

Place the plate in a fluorescence plate reader equipped with injectors.

Record a baseline fluorescence reading.

Inject the agonist (succinate) and immediately begin kinetic reading of the fluorescence

signal. An increase in fluorescence indicates a rise in intracellular calcium.

Positive controls (e.g., ionomycin) and negative controls (e.g., vehicle) should be included.

Therapeutic Implications and Future Directions
The central role of the succinate-GPR91 axis in driving key pathological processes in diabetic

complications makes it an attractive therapeutic target. The development of GPR91 antagonists

could offer a novel approach to:

Diabetic Nephropathy: Reduce renin release and subsequent RAS activation, thereby

mitigating hypertension and renal damage.

Diabetic Retinopathy: Inhibit VEGF upregulation and pathological neovascularization.
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Diabetic Cardiomyopathy: Prevent or reverse cardiac hypertrophy.

Further research is needed to fully elucidate the role of GPR91 in diabetic neuropathy and to

develop specific and potent GPR91 antagonists with favorable pharmacokinetic profiles for

clinical use. The data and protocols presented in this guide provide a foundation for advancing

these research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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